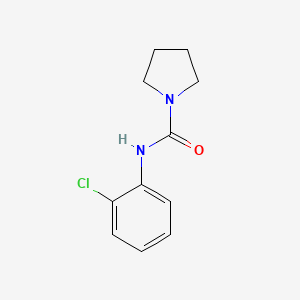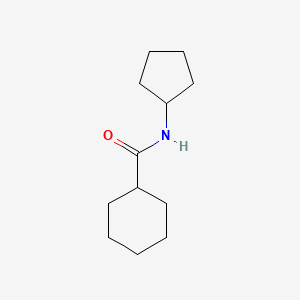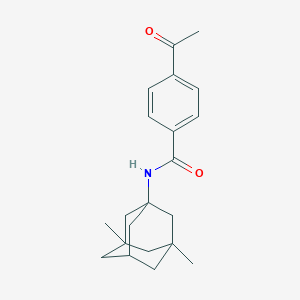![molecular formula C20H19N3O3 B7558287 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBDT, and it has a molecular formula C23H22N4O3.
Mechanism of Action
Further studies are needed to elucidate the mechanism of action of PBDT and its potential targets in various cellular processes.
4. Drug Delivery Systems: Researchers can explore the use of drug delivery systems to improve the bioavailability and efficacy of PBDT.
Conclusion
In conclusion, 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound with potential applications in various scientific research fields. The synthesis method involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and DCC in the presence of DMF and DCM. PBDT has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on PBDT.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one in lab experiments include its potential applications in various fields, including cancer research, neurodegenerative disease research, and antibacterial research. The compound is also relatively easy to synthesize and purify.
The limitations of using PBDT in lab experiments include its potential toxicity and the lack of comprehensive studies on its safety and efficacy. Further research is needed to determine the optimal concentration and dosage of PBDT for various applications.
Future Directions
There are several future directions for research on 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, including:
1. Development of Novel Compounds: Researchers can use PBDT as a starting point to develop novel compounds with improved efficacy and safety profiles.
2. Clinical Trials: Further research is needed to determine the safety and efficacy of PBDT in human clinical trials.
3.
Synthesis Methods
The synthesis of 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF) and dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours to form the desired compound. The product is purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has various scientific research applications, including:
1. Cancer Research: PBDT has been shown to have potential anti-cancer properties. Studies have demonstrated that PBDT can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: PBDT has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that PBDT can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Antibacterial Properties: PBDT has been shown to have antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-5-8-15(10-17)19-21-20(26-22-19)16-11-18(24)23(13-16)12-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABSVSDNOCUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)

![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)